N,N-Dimethyl-2-phenylquinazolin-4-amine
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Overview
Description
N,N-Dimethyl-2-phenylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family. It is characterized by a quinazoline core structure with a phenyl group at the 2-position and a dimethylamino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylquinazolin-4-amine typically involves the reaction of quinazolinone with potassium tert-butylate and p-toluenesulfonyl chloride in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for one hour, followed by quenching with a saturated sodium chloride solution. The product is then extracted with ethyl acetate and purified by chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and dimethylamino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N,N-Dimethyl-2-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-Phenylquinazolin-4-amine: Similar structure but lacks the dimethylamino group.
4-Dimethylamino-2-phenylquinazoline: Another derivative with slight structural variations.
Quinazoline derivatives: A broad class of compounds with diverse biological activities
Uniqueness
N,N-Dimethyl-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
139474-19-4 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-19(2)16-13-10-6-7-11-14(13)17-15(18-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
AHKAJKBPCWCOLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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